![molecular formula C12H9BrClNO B1603109 3-(Benzyloxy)-5-bromo-2-chloropyridine CAS No. 891785-18-5](/img/structure/B1603109.png)
3-(Benzyloxy)-5-bromo-2-chloropyridine
Overview
Description
3-(Benzyloxy)-5-bromo-2-chloropyridine is a compound of the pyridine family that is commonly used in scientific research and laboratory experiments. It is an organic compound with a molecular formula of C9H7BrClNO, and is a colorless solid that is soluble in organic solvents. It is used in a variety of applications, from synthesizing other compounds to studying its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Pharmaceutical Building Blocks
3-(Benzyloxy)-5-bromo-2-chloropyridine is used in the synthesis of pharmaceuticals and agrochemicals. Verdelet et al. (2011) developed a rapid preparation method for its esters, which are vital as partners in cross-coupling reactions such as Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira. These reactions synthesize biologically relevant targets and the preparation of these pyridines is a key step in creating biologically active compounds or agrochemical products (Verdelet et al., 2011).
Amination Reactions
In the field of organic synthesis, amination reactions play a crucial role. Ji et al. (2003) demonstrated the successful amination of 5-bromo-2-chloropyridine, which predominantly yields 5-amino-2-chloropyridine. This reaction shows high chemoselectivity and isolated yield, indicating the compound's viability in producing aminated derivatives (Ji et al., 2003).
Inhibitors in Biochemical Research
Goudgaon et al. (1993) explored the use of a derivative of 5-bromo-2-chloropyridine in inhibiting various enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. Their research reveals its potential in developing inhibitors that show selective anti-human-immunodeficiency-virus activity in acutely infected primary human lymphocytes (Goudgaon et al., 1993).
Antimicrobial Applications
Talybov et al. (2022) studied the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and found these compounds to be effective as antimicrobial additives for lubricating oils and fuels. This demonstrates the potential of this compound derivatives in industrial applications, especially in enhancing the antimicrobial properties of various products (Talybov et al., 2022).
Coordination Polymers and Photophysical Properties
Sivakumar et al. (2011) conducted research on lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates. Their study highlights the importance of this compound derivatives in creating coordination compounds with interesting photophysical properties, which could have applications in material science and photonic devices (Sivakumar et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The mode of action of 3-(Benzyloxy)-5-bromo-2-chloropyridine is likely related to its role in SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to various molecular and cellular effects.
properties
IUPAC Name |
5-bromo-2-chloro-3-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSJWQDNIXGSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626861 | |
Record name | 3-(Benzyloxy)-5-bromo-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
891785-18-5 | |
Record name | 3-(Benzyloxy)-5-bromo-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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